

(Rac)-LSN2814617 HPLC method for quantification

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Compound of Interest

Compound Name: (Rac)-LSN2814617

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An Application Note and Protocol for the Quantification of **(Rac)-LSN2814617** Utilizing a Proposed HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **(Rac)-LSN2814617**, a potent and selective positive allosteric modulator of the mGlu5 receptor.[1][2][3] Due to the absence of a published, specific HPLC method for this compound, the following protocol has been developed based on established principles of reversed-phase chromatography for small molecules and is presented as a comprehensive guide for implementation and validation in a research or quality control setting. The method is designed to be robust and reliable, adhering to the validation characteristics outlined in the ICH Q2(R1) guidelines.[4][5]

Introduction

(Rac)-LSN2814617 is a small molecule of significant interest in neuroscience research.[1][2][3] Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for a proposed reversed-phase HPLC method with UV detection for the determination of **(Rac)-LSN2814617**. The chemical formula for LSN2814617 is C₁₈H₂₀FN₅O with a molecular weight of 341.39 g/mol.[1]

Proposed HPLC-UV Method

The proposed method is based on reversed-phase chromatography, which is a standard technique for the separation of small molecules.^[6] A C18 column is selected as the stationary phase, providing a non-polar surface for the separation of **(Rac)-LSN2814617** from potential impurities.

Table 1: Proposed Chromatographic Conditions

Parameter	Proposed Value
HPLC System	Any standard HPLC system with a UV-Vis detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	0-10 min: 30-70% B 10-12 min: 70-30% B 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection	UV at 240 nm
Run Time	15 minutes

Note: The UV detection wavelength of 240 nm is based on published data for LSN2814617.^[2]

Experimental Protocols

Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **(Rac)-LSN2814617** reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
- **Sample Preparation:** The sample preparation will depend on the matrix. For a drug substance, dissolve a known quantity in the diluent to achieve a concentration within the calibration range. For biological samples, a suitable extraction method such as protein precipitation or solid-phase extraction would be required.

System Suitability

Before initiating any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:

- Tailing factor: ≤ 2.0
- Theoretical plates: ≥ 2000
- Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%$

Method Validation Protocol

The proposed method should be validated according to ICH Q2(R1) guidelines for the following parameters:[\[4\]](#)[\[5\]](#)[\[7\]](#)

- **Specificity:** Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of **(Rac)-LSN2814617**.
- **Linearity:** Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). The correlation coefficient (r^2) should be ≥ 0.999 .
- **Accuracy:** Perform recovery studies by spiking a placebo or blank matrix with known concentrations of **(Rac)-LSN2814617** at three levels (e.g., 80%, 100%, and 120% of the

target concentration). The mean recovery should be within 98.0% to 102.0%.

- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate samples of the 50 µg/mL standard on the same day. The RSD should be $\leq 2.0\%$.
 - Intermediate Precision (Inter-day precision): Analyze six replicate samples of the 50 µg/mL standard on a different day, with a different analyst, or on a different instrument. The RSD should be $\leq 2.0\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
- Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ± 0.1 mL/min, column temperature by $\pm 2^\circ\text{C}$, and mobile phase composition by $\pm 2\%$) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The following tables represent hypothetical data from the validation of the proposed HPLC method.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
75	1,142,550
100	1,523,400
Correlation Coefficient (r^2)	0.9998

Table 3: Accuracy (Recovery) Data

Spike Level	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL)	Recovery (%)
80%	40	39.8	99.5
100%	50	50.3	100.6
120%	60	59.5	99.2
Mean Recovery	99.77		

Table 4: Precision Data

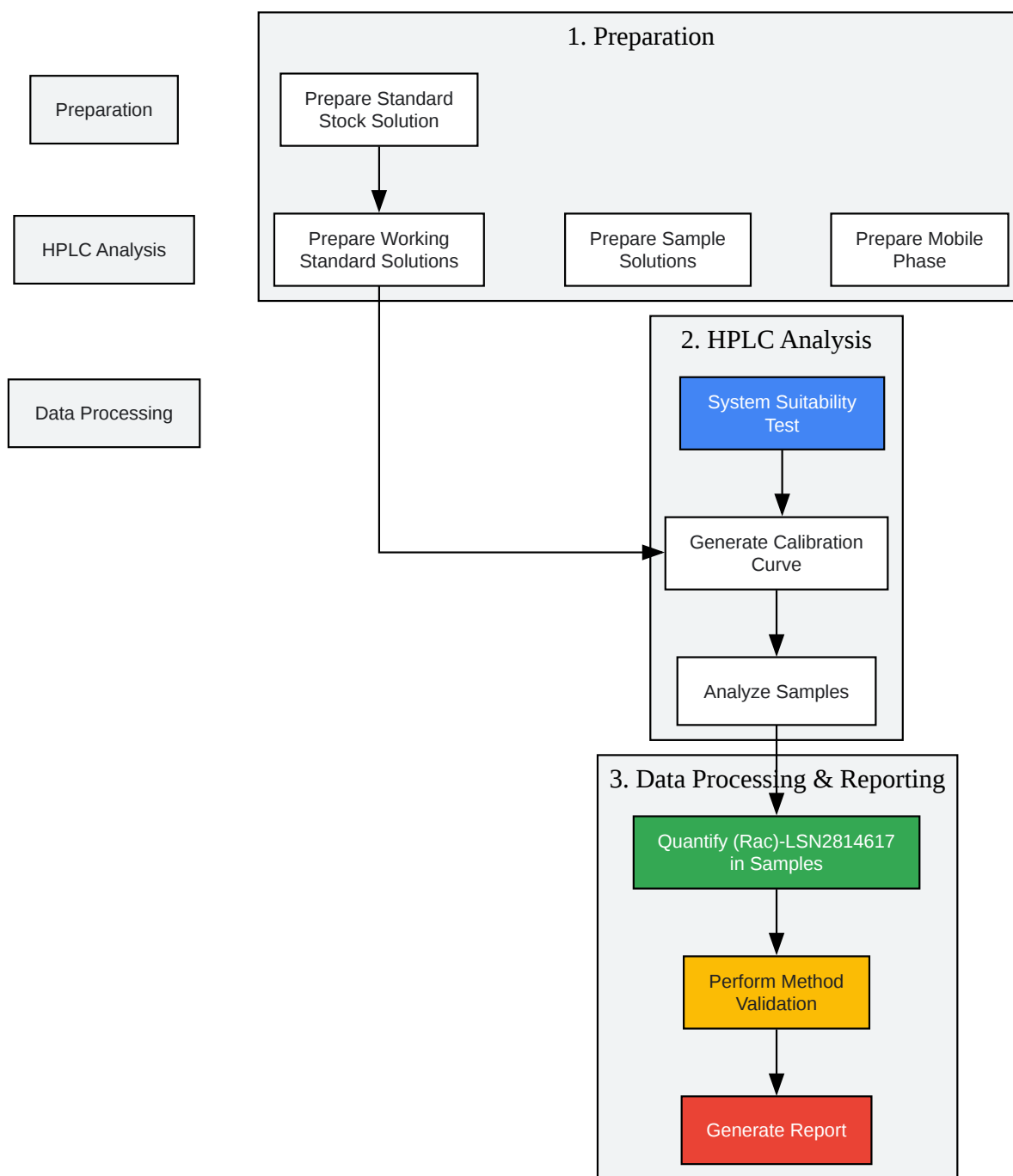
Precision Type	n	Mean Peak Area	RSD (%)
Repeatability	6	762,150	0.85
Intermediate Precision	6	759,980	1.12

Table 5: LOD and LOQ

Parameter	Concentration (µg/mL)
LOD	0.1
LOQ	0.3

Visualization

The following diagram illustrates the general workflow for the HPLC quantification of **(Rac)-LSN2814617**.



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Caption: Workflow for the HPLC quantification of **(Rac)-LSN2814617**.

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